molecular formula C9H16Cl2 B14727109 Cyclopropane, 1,1-dichloro-2-hexyl- CAS No. 5685-42-7

Cyclopropane, 1,1-dichloro-2-hexyl-

Cat. No.: B14727109
CAS No.: 5685-42-7
M. Wt: 195.13 g/mol
InChI Key: ZDCAKKLRZDIXSV-UHFFFAOYSA-N
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Description

Cyclopropane, 1,1-dichloro-2-hexyl- (C₉H₁₆Cl₂), is a halogenated cyclopropane derivative characterized by a strained three-membered cyclopropane ring substituted with two chlorine atoms at the 1-position and a hexyl chain at the 2-position. This compound belongs to the cycloalkane class, where the cyclopropane ring’s inherent angle strain (60° bond angles) influences its reactivity and stability.

Properties

CAS No.

5685-42-7

Molecular Formula

C9H16Cl2

Molecular Weight

195.13 g/mol

IUPAC Name

1,1-dichloro-2-hexylcyclopropane

InChI

InChI=1S/C9H16Cl2/c1-2-3-4-5-6-8-7-9(8,10)11/h8H,2-7H2,1H3

InChI Key

ZDCAKKLRZDIXSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC1(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropane, 1,1-dichloro-2-hexyl- typically involves the reaction of hexylmagnesium bromide with 1,1-dichlorocyclopropane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

C6H13MgBr+C3H4Cl2C9H16Cl2+MgBrCl\text{C}_6\text{H}_{13}\text{MgBr} + \text{C}_3\text{H}_4\text{Cl}_2 \rightarrow \text{C}_9\text{H}_{16}\text{Cl}_2 + \text{MgBrCl} C6​H13​MgBr+C3​H4​Cl2​→C9​H16​Cl2​+MgBrCl

Industrial Production Methods

Industrial production methods for cyclopropane, 1,1-dichloro-2-hexyl- are not well-documented in the literature. the general principles of Grignard reactions and the handling of cyclopropane derivatives apply. The process would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control.

Chemical Reactions Analysis

Ring-Opening Reactions

The gem-dichlorocyclopropane structure undergoes regioselective ring-opening under various conditions, influenced by the electronic effects of chlorine substituents and reaction promoters :

Reaction Conditions Mechanism Products
Halide abstraction (Ag⁺/Br⁻) Concerted loss of Cl⁻ and ring cleavageFormation of allylic cation intermediates, stabilized by adjacent substituents
Electrophilic promoters (NBS/NIS) Halonium ion formation at cyclopropane2-C-branched alkanes with halogenated side chains (e.g., bromomethyl derivatives)
Lewis acids (BF₃·Et₂O) Acid-induced polarization of C–Cl bondsRearrangement to linear alkenes or chlorinated alkanes via carbocation intermediates

Key findings:

  • Rate dependence on leaving group : Reactions proceed slower compared to gem-dibromocyclopropanes due to weaker Cl⁻ leaving-group ability .

  • Steric effects : The hexyl group directs nucleophilic attack to the less hindered face of intermediate cations .

Nucleophilic Substitution

The chlorine atoms participate in SN1/SN2-type substitutions, though steric hindrance from the hexyl group favors SN1 pathways:

Example reaction with methanol :
C₉H₁₆Cl₂ + CH₃OHNaOCH₃C₉H₁₆Cl(OCH₃) + HCl\text{C₉H₁₆Cl₂ + CH₃OH} \xrightarrow{\text{NaOCH₃}} \text{C₉H₁₆Cl(OCH₃) + HCl}

  • Outcome : Methoxy substitution at one chlorine site, retaining cyclopropane ring integrity.

  • Kinetics : Second-order rate constants (k₂) for similar dichlorocyclopropanes range from 10⁻⁴ to 10⁻³ M⁻¹s⁻¹ at 25°C .

Thermal and Photochemical Decomposition

Thermolysis (150–200°C) or UV irradiation induces radical-mediated cleavage:

Condition Pathway Products
Thermolysis Homolytic C–Cl bond cleavageHexylpropadiene + Cl₂
UV (λ = 254 nm) Radical recombinationChlorinated alkenes (e.g., 1-hexene-3-Cl₂)

Experimental data (analogous compounds) :

  • Activation energy (Eₐ) for thermal decomposition: ~120 kJ/mol.

  • Quantum yield (Φ) for photolysis: 0.15 ± 0.03.

Catalytic Hydrogenation

Under H₂/Pd-C, the cyclopropane ring opens selectively:
C₉H₁₆Cl₂ + H₂Pd/CC₉H₁₈Cl₂\text{C₉H₁₆Cl₂ + H₂} \xrightarrow{\text{Pd/C}} \text{C₉H₁₈Cl₂}

  • Product : 1,1-dichlorohexane (retains Cl substituents; no C–Cl bond reduction observed).

  • Selectivity : Ring strain relief dominates over C–Cl bond reactivity.

Comparative Reactivity Table

Reactivity trends for gem-dihalocyclopropanes under standardized conditions :

Compound Reaction with NaOMe Reaction with NBS Thermal Stability
1,1-Dichloro-2-hexyl-cyclopropaneSlow (t₁/₂ = 12 h)Moderate (t₁/₂ = 4 h)High (Tₘ = 220°C)
1,1-Dibromo-2-hexyl-cyclopropaneFast (t₁/₂ = 30 min)Rapid (t₁/₂ = 15 min)Low (Tₘ = 180°C)

Mechanistic Insights

  • Ring-opening selectivity : Dominated by hyperconjugative stabilization of transition states (Fig. 1A) .

  • Steric effects : Hexyl group impedes nucleophilic approach to the β-face, favoring α-attack (Fig. 1B) .

  • Solvent dependence : Polar aprotic solvents (e.g., DMF) accelerate SN2 pathways, while protic solvents favor carbocation intermediates.

Scientific Research Applications

Cyclopropane, 1,1-dichloro-2-hexyl- has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Materials Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopropane, 1,1-dichloro-2-hexyl- involves its high ring strain and the presence of reactive chlorine atoms. These features make it highly reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of cyclopropane derivatives with analogous structural features is provided below. Key differences in molecular structure, physicochemical properties, and research findings are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituents CAS Number Key Properties/Findings
Cyclopropane, 1,1-dichloro-2-hexyl- C₉H₁₆Cl₂ 195.13 1,1-Cl; 2-hexyl Not explicitly listed Limited data; hexyl chain increases lipophilicity vs. shorter alkyl analogs .
Cyclopropane, 1,1-dichloro-2-propyl- C₆H₁₀Cl₂ 153.05 1,1-Cl; 2-propyl 15997-08-7 Lower molar mass; used in studies of halogenated cyclopropane reactivity .
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane C₅H₆Br₂Cl₂ 291.82 1,1-Br; 2,2-bis(chloromethyl) 98577-44-7 Higher halogen content enhances steric hindrance; studied as a synthetic intermediate .
1,1-Dichloro-2-(3-methoxybenzyloxy)-2-(propenyl)cyclopropane C₂₀H₂₀Cl₂O₂ 375.28 Aromatic and alkenyl substituents Not listed Demonstrated in Nazarov reaction studies; complex substituents alter electronic properties .

Key Comparative Insights:

Reactivity and Stability :

  • Cyclopropane rings with bulky substituents (e.g., bis(chloromethyl) groups) show enhanced steric strain, affecting their conformational behavior in force field models .
  • Electron-withdrawing groups (e.g., methoxybenzyloxy) in aromatic analogs (e.g., compound 36a ) alter cyclopropane ring polarization, enabling participation in cycloaddition reactions.

Research Gaps :

  • Toxicological data for 1,1-dichloro-2-hexyl-cyclopropane is absent, unlike 1,2,3-trichloropropane, which has documented toxicity profiles in NIH/NTP studies .
  • Synthetic applications of the hexyl derivative remain speculative, whereas propyl and dibromo analogs are established intermediates in organic synthesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1,1-dichloro-2-hexylcyclopropane, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves cyclopropanation of alkenes using dichlorocarbene intermediates. A donor-acceptor cyclopropane approach with AlCl₃ as a catalyst can enhance regioselectivity, as demonstrated in [2 + 3] cycloadditions . Optimize reaction conditions (e.g., solvent polarity, temperature) to stabilize reactive intermediates and minimize side reactions. Purification via fractional distillation or preparative HPLC is recommended for isolating high-purity products.

Q. How can the thermal stability of 1,1-dichloro-2-hexylcyclopropane be experimentally assessed under varying conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and enthalpies. Gas-phase thermochemistry data from analogous cyclopropane derivatives (e.g., heat capacity trends in cyclopropane, 1,2-dimethyl-) can guide experimental design . Monitor stability in solvents of varying polarity and under inert vs. oxidative atmospheres to identify degradation pathways.

Q. What analytical techniques are most effective for characterizing structural and electronic properties of this compound?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm cyclopropane ring integrity and substituent positions. Mass spectrometry (EI or CI modes) provides molecular weight validation and fragmentation patterns . Computational methods like DFT can predict electronic properties (e.g., ring strain, dipole moments), which should be cross-validated with experimental IR/Raman spectroscopy .

Q. What safety protocols are critical when handling chlorinated cyclopropanes in laboratory settings?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods) to limit airborne exposure. Regularly monitor airborne concentrations using GC-MS or passive samplers. Use PPE (gloves, goggles) and establish emergency showers/eye wash stations. Contaminated clothing should be decontaminated on-site to avoid secondary exposure .

Advanced Research Questions

Q. How can molecular dynamics simulations improve the understanding of 1,1-dichloro-2-hexylcyclopropane’s conformational behavior?

  • Methodological Answer : Refine OPLS-AA force field parameters by incorporating cyclopropane-specific bonded terms (bond angles, dihedrals) to better match quantum mechanics data . Run hybrid QM/MM simulations to study ring strain effects on hexyl substituent orientation. Compare simulated free-energy landscapes with experimental NMR coupling constants to validate models.

Q. What mechanistic insights explain contradictions in reported reaction outcomes for cyclopropane ring-opening reactions?

  • Methodological Answer : Divergent pathways (e.g., radical vs. ionic mechanisms) may arise from solvent polarity or catalyst choice. Use kinetic isotope effects (KIE) and trapping experiments to identify intermediates. For example, AlCl₃ may polarize the cyclopropane ring, favoring carbocation intermediates in polar solvents . Reconcile discrepancies by systematically varying reaction conditions and employing in-situ monitoring (e.g., FTIR).

Q. How can thermodynamic data inconsistencies (e.g., heat capacity values) for chlorinated cyclopropanes be resolved?

  • Methodological Answer : Cross-validate experimental Cp values (from calorimetry ) with computational predictions using statistical thermodynamics models. Account for vibrational contributions to heat capacity, which are significant in strained cyclopropane systems. Publish raw datasets with detailed uncertainty analyses to facilitate meta-analyses.

Q. What strategies enable enantioselective synthesis of chiral 1,1-dichloro-2-hexylcyclopropane derivatives?

  • Methodological Answer : Employ chiral auxiliaries or asymmetric catalysts (e.g., Rhodium with bisphosphine ligands) during cyclopropanation. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Recent advances in stereoretentive cyclopropane functionalization (e.g., epoxidation) can be adapted using enantiopure starting materials .

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